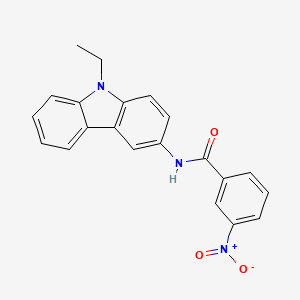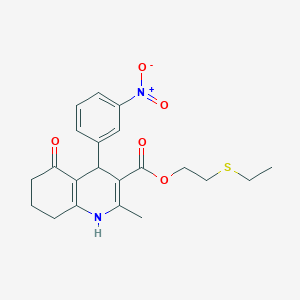
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide, also known as NEC-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. NEC-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide inhibits necroptosis by targeting the receptor-interacting protein kinase 1 (RIPK1) and preventing its interaction with other proteins in the necroptotic pathway. By inhibiting necroptosis, N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide promotes cell survival and reduces tissue damage in various pathological conditions.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has also been shown to improve mitochondrial function and reduce mitochondrial damage in cells subjected to ischemic injury.
実験室実験の利点と制限
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide is also relatively stable and can be stored for long periods without degradation. However, N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
The potential therapeutic applications of N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide are vast, and several future directions can be explored. One potential direction is the development of more potent and selective N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide analogs that can be used in the treatment of specific diseases. Another direction is the investigation of the role of necroptosis in various pathological conditions, including neurodegeneration and viral infections. Additionally, the development of novel drug delivery systems for N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide could improve its efficacy and reduce its toxicity in vivo.
Conclusion
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide and its analogs in the treatment of various pathological conditions.
合成法
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide can be synthesized using a simple two-step process. The first step involves the reaction of 3-nitrobenzoyl chloride with 9-ethylcarbazole in the presence of a base to form the intermediate product, N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzoic acid. The second step involves the conversion of the intermediate product to N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide using thionyl chloride and a base.
科学的研究の応用
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has been extensively studied in the field of cell death research. It has been shown to inhibit necroptosis, a form of programmed cell death that is involved in various pathological conditions, including ischemic injury, neurodegeneration, and inflammation. N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide has also been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections.
特性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-23-19-9-4-3-8-17(19)18-13-15(10-11-20(18)23)22-21(25)14-6-5-7-16(12-14)24(26)27/h3-13H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWIVNBRDGDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B4985412.png)

![butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4985425.png)
![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![N-1,3-benzodioxol-5-yl-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4985446.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)